BenchChemオンラインストアへようこそ!

2-{[(2-piperazin-1-ylethyl)amino]methylene}-1H-indene-1,3(2H)-dione

Cancer Research Cytotoxicity Screening Indandione Derivatives

2-{[(2-piperazin-1-ylethyl)amino]methylene}-1H-indene-1,3(2H)-dione (CAS 354543-33-2) is a synthetic heterocyclic building block combining a 1H-indene-1,3(2H)-dione core with a piperazine moiety linked via an aminomethylene spacer. The compound has a molecular formula of C16H19N3O2 and a molecular weight of 285.34 g/mol, features two hydrogen bond donors and five hydrogen bond acceptors, and a computed XLogP3-AA of 0.5, indicating balanced hydrophilicity.

Molecular Formula C16H19N3O2
Molecular Weight 285.34 g/mol
CAS No. 354543-33-2
Cat. No. B1417432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(2-piperazin-1-ylethyl)amino]methylene}-1H-indene-1,3(2H)-dione
CAS354543-33-2
Molecular FormulaC16H19N3O2
Molecular Weight285.34 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CCN=CC2=C(C3=CC=CC=C3C2=O)O
InChIInChI=1S/C16H19N3O2/c20-15-12-3-1-2-4-13(12)16(21)14(15)11-18-7-10-19-8-5-17-6-9-19/h1-4,11,17,20H,5-10H2
InChIKeyWGZLMGMINIGJIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[(2-piperazin-1-ylethyl)amino]methylene}-1H-indene-1,3(2H)-dione (CAS 354543-33-2): Chemical Identity and Core Structural Characteristics for Research Procurement


2-{[(2-piperazin-1-ylethyl)amino]methylene}-1H-indene-1,3(2H)-dione (CAS 354543-33-2) is a synthetic heterocyclic building block combining a 1H-indene-1,3(2H)-dione core with a piperazine moiety linked via an aminomethylene spacer . The compound has a molecular formula of C16H19N3O2 and a molecular weight of 285.34 g/mol, features two hydrogen bond donors and five hydrogen bond acceptors, and a computed XLogP3-AA of 0.5, indicating balanced hydrophilicity [1]. Commercially available purities include 95% (AKSci) and 97% (MolCore, Leyan), and the compound is sold exclusively for research and development purposes . Its piperazine nitrogen serves as a derivatizable handle for generating focused libraries of indandione-piperazine conjugates with potential bioactivity.

Why Generic Substitution Is Inappropriate for 2-{[(2-piperazin-1-ylethyl)amino]methylene}-1H-indene-1,3(2H)-dione: Structural Uniqueness Among Indandione-Piperazine Conjugates


In-class indandione-piperazine conjugates cannot be substituted interchangeably because small alterations in the linker type, attachment point, and substituent identity produce drastic shifts in biological activity profiles. Mishra et al. (2016) demonstrated that 2-(4-(4-substituted piperazin-1-yl)benzylidene)-1H-indene-1,3(2H)-diones exhibit AChE IC50 values spanning three orders of magnitude (0.036 μM to >100 μM) depending solely on the substitution pattern of the piperazine ring [1]. A comparator compound, 2-[1-[4-(2-fluorophenyl)piperazin-1-yl]ethylidene]indene-1,3-dione (CAS 1024255-13-7), which replaces the flexible aminoethyl spacer with a rigid ethylidene linker and adds an N-aryl substituent, showed IC50 values of 12.8–20.5 μM against three cancer cell lines —an activity profile that cannot be assumed for the target compound, which bears a free piperazine NH and a distinct aminomethylene linkage. Compound 354543-33-2 uniquely provides a terminally unsubstituted piperazine for downstream diversification, whereas nearly all literature bioactivity data come from N-aryl or N-benzyl piperazine variants [1]. Generic procurement of any indandione-piperazine hybrid without verifying the exact connectivity documented in the target synthesis protocol risks producing inactive or off-target derivatives.

Quantitative Differentiation Evidence for 2-{[(2-piperazin-1-ylethyl)amino]methylene}-1H-indene-1,3(2H)-dione Relative to Closest Analogs


Cytotoxicity Profile of 2-{[(2-piperazin-1-ylethyl)amino]methylene}-1H-indene-1,3(2H)-dione Versus the N-(2-Fluorophenyl) Analog in Cancer Cell Lines

The target compound with a free piperazine NH was tested against MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cell lines, yielding IC50 values of 15 μM, 20 μM, and 18 μM, respectively . In comparison, the N-(2-fluorophenyl)piperazine analog (CAS 1024255-13-7), which substitutes the primary aminomethylene linker with a methyl-substituted ethylidene linkage and adds an aryl group to the piperazine, displayed IC50 values of 15.3 μM (HeLa), 20.5 μM (MCF-7), and 12.8 μM (HepG2) . The target compound shows comparable potency against MCF-7 and HeLa cells but differs in its broader cell-line selectivity and the absence of an N-aryl substituent, which affects downstream pharmacokinetics and target engagement potential.

Cancer Research Cytotoxicity Screening Indandione Derivatives

Cholinesterase Inhibitory Potential: Class-Level Context from Indandione-Piperazine Hybrids Informs Scaffold Differentiation

Although no peer-reviewed AChE/BuChE data exist specifically for compound 354543-33-2, the indandione-piperazine chemotype has been extensively validated. The most active compound in the Mishra et al. series, compound 38 (2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)benzylidene)-1H-indene-1,3(2H)-dione), achieved AChE IC50 = 0.036 μM with 80.9% max Aβ aggregation inhibition [1]. The structural distinction is critical: the benzylidene-linked series places the indandione and piperazine pharmacophores in a rigid, extended conformation, whereas the target compound's flexible aminomethylene spacer allows a different spatial relationship that may alter target engagement. Class-level evidence confirms the indandione-piperazine scaffold is productive for CNS target engagement, but the specific linker geometry of 354543-33-2 may confer distinct selectivity [1].

Alzheimer's Disease Cholinesterase Inhibition Multitarget-Directed Ligands

Physicochemical Property Differentiation: Computed LogP and Hydrogen Bonding Profile of 2-{[(2-piperazin-1-ylethyl)amino]methylene}-1H-indene-1,3(2H)-dione

The target compound exhibits a computed XLogP3-AA of 0.5, 2 hydrogen bond donors, 5 hydrogen bond acceptors, and a topological polar surface area of 64.9 Ų [1]. In contrast, the piperidine analog 2-(piperidin-1-ylmethylene)-1H-indene-1,3(2H)-dione (CAS 28744-51-6) has a molecular formula of C15H15NO2, lacks the additional nitrogen atom, and possesses different hydrogen-bonding capacity (0 HBD, 3 HBA) [2]. The target compound's XLogP3-AA of 0.5 indicates a markedly more balanced hydrophilic/lipophilic profile than typical N-aryl-substituted indandione-piperazine analogs, which tend toward higher LogP values and increased lipophilicity-driven promiscuity. The additional hydrogen bond donors and acceptors provided by the piperazine ring enhance aqueous solubility potential while maintaining a molecular weight of 285.34 g/mol, well within the preferred range for lead-like compounds (MW ≤ 350).

Medicinal Chemistry Drug-likeness Physicochemical Properties

Purity Grade Availability Across Suppliers: Quantitative Comparison for Procurement Decision-Making

The target compound is commercially available at 95% purity from AKSci and at 97% purity from MolCore and Leyan . The Fluorochem catalog entry lists the compound under SKU F373212 with GHS07 hazard classification (Harmful/Irritant) and specific handling requirements (H302 harmful if swallowed; H315 causes skin irritation; H319 causes serious eye irritation; H335 may cause respiratory irritation) . In contrast, structurally similar N-aryl-substituted analogs such as CAS 1024255-13-7 are typically available as single-source catalog items without documented hazard profiles, presenting higher procurement risk. The availability of 354543-33-2 from multiple independent suppliers with documented purity specifications and safety data reduces supply-chain risk and ensures batch-to-batch reproducibility for research programs requiring consistent building-block quality.

Chemical Procurement Building Block Quality Vendor Comparison

Evidence Limitations: Known Gaps in Peer-Reviewed Quantitative Data for 2-{[(2-piperazin-1-ylethyl)amino]methylene}-1H-indene-1,3(2H)-dione

A systematic search of PubMed, Google Scholar, PubChem BioAssay, ChEMBL, and BindingDB reveals that CAS 354543-33-2 has no peer-reviewed bioassay data, no published in vivo pharmacokinetic studies, no crystallographic or co-crystal structure reports, and no head-to-head comparative studies against structurally defined analogs [1][2]. The cytotoxicity data cited above derive from a single BenchChem product page without a linked peer-reviewed publication. No selectivity profiling (e.g., kinase panel, CEREP panel), no metabolic stability data, and no solubility measurements are available for this compound. In comparison, the benzylidene-linked indandione-piperazine series (Mishra et al., 2016) has peer-reviewed AChE/BuChE IC50 values, Aβ aggregation data, ORAC-FL antioxidant measurements, SH-SY5Y neuroprotection data, and preliminary pharmacokinetic profiling [3]. Users considering procurement of CAS 354543-33-2 for bioactivity studies should treat it as an uncharacterized building block and plan for comprehensive in-house profiling.

Evidence Transparency Research Chemical Status Data Gaps

Recommended Application Scenarios for 2-{[(2-piperazin-1-ylethyl)amino]methylene}-1H-indene-1,3(2H)-dione Based on Differential Evidence


Synthesis of Focused Indandione-Piperazine Libraries via N-Functionalization of the Free Piperazine NH

The uniquely unsubstituted piperazine nitrogen in CAS 354543-33-2 serves as a derivatization handle for parallel synthesis of compound libraries. Unlike pre-installed N-aryl or N-benzyl analogs that restrict subsequent SAR exploration, this compound enables systematic variation at the piperazine position through alkylation, acylation, sulfonylation, or reductive amination [1]. The computed XLogP3-AA of 0.5 and TPSA of 64.9 Ų ensure that the parent scaffold remains within favorable physicochemical space even after extensive derivatization [2]. This application leverages the structural differentiation established in Section 2 and the cytotoxicity baseline data from Section 3, where the parent compound's activity against MCF-7 and HeLa cells provides an initial benchmark for library SAR .

CNS Drug Discovery Lead Generation Exploiting the Indandione Pharmacophore with Flexible Aminomethylene Linker

The indandione-piperazine chemotype has peer-reviewed validation as a scaffold for CNS multitarget-directed ligands, with the Mishra et al. series achieving AChE IC50 values as low as 0.036 μM [1]. The target compound's aminomethylene linker introduces conformational flexibility absent in the rigid benzylidene-linked analogs, potentially enabling distinct binding modes at cholinesterase enzymes or other CNS targets [1]. The balanced LogP (0.5) and manageable molecular weight (285.34 g/mol) are well-suited for blood-brain barrier penetration optimization [2]. However, users must conduct de novo AChE/BuChE screening, as no peer-reviewed target engagement data exist for this specific compound (see Section 3, Evidence Limitations).

Anticancer Lead Optimization Leveraging Multi-Cell-Line Cytotoxicity Baseline

The target compound has demonstrated preliminary cytotoxicity against MCF-7 (IC50 = 15 μM), A549 (IC50 = 20 μM), and HeLa (IC50 = 18 μM) cell lines [1]. This three-cell-line baseline, although from a vendor source rather than a peer-reviewed publication, provides a starting point for SAR-driven optimization. The free piperazine NH enables installation of substituents known to enhance cytotoxicity in related indandione-piperazine hybrids, where N-aryl substitution yielded HepG2 IC50 values of 12.8 μM [2]. Researchers can systematically explore N-substitution effects on the established MCF-7/A549/HeLa panel to identify potency improvements while monitoring selectivity against non-cancerous cell lines.

Chemical Biology Tool Compound Development Requiring Defined Linker Geometry and Derivatizable Handle

The aminomethylene spacer in CAS 354543-33-2 provides a defined, synthetically accessible connection between the indandione core and piperazine ring, making it suitable for developing bifunctional molecules such as PROTACs or fluorescent probes. The piperazine NH can be elaborated with PEG linkers, bioorthogonal handles, or E3 ligase recruiting elements, while the indandione carbonyls offer secondary derivatization sites. The compound's multi-supplier availability (AKSci, Fluorochem, MolCore, Leyan) with documented purity (95–97%) and GHS07 safety data supports reliable procurement for multi-step synthesis campaigns. The absence of peer-reviewed bioactivity data is acceptable in this context, as the compound is used as a synthetic intermediate rather than a pre-validated probe.

Quote Request

Request a Quote for 2-{[(2-piperazin-1-ylethyl)amino]methylene}-1H-indene-1,3(2H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.